6-Bromo-7-chloro-1H-indole
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Overview
Description
6-Bromo-7-chloro-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals.
Mechanism of Action
Target of Action
6-Bromo-7-chloro-1H-indole is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to influence a broad range of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may exert a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 6-Bromo-7-chloro-1H-indole may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) or potassium phosphate (K3PO4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-7-chloro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Comparison with Similar Compounds
- 6-Bromo-1H-indole
- 7-Chloro-1H-indole
- 5-Bromo-7-chloro-1H-indole
Comparison: 6-Bromo-7-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ringThe combination of bromine and chlorine also provides distinct electronic and steric effects, influencing its chemical behavior and biological activity .
Properties
IUPAC Name |
6-bromo-7-chloro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACBHRHOBDZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427377-13-6 |
Source
|
Record name | 6-bromo-7-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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